

# Rubrofusarin: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: **Rubrofusarin**

Cat. No.: **B1680258**

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## Abstract

**Rubrofusarin** is a naturally occurring orange polyketide pigment and a significant secondary metabolite produced by various fungi, most notably species of *Fusarium* and *Aspergillus*.<sup>[1][2]</sup> It is also found in some plant species, such as *Cassia obtusifolia*.<sup>[1]</sup> This document provides a detailed examination of the chemical structure, biosynthetic pathway, and analytical methodologies for **Rubrofusarin**. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

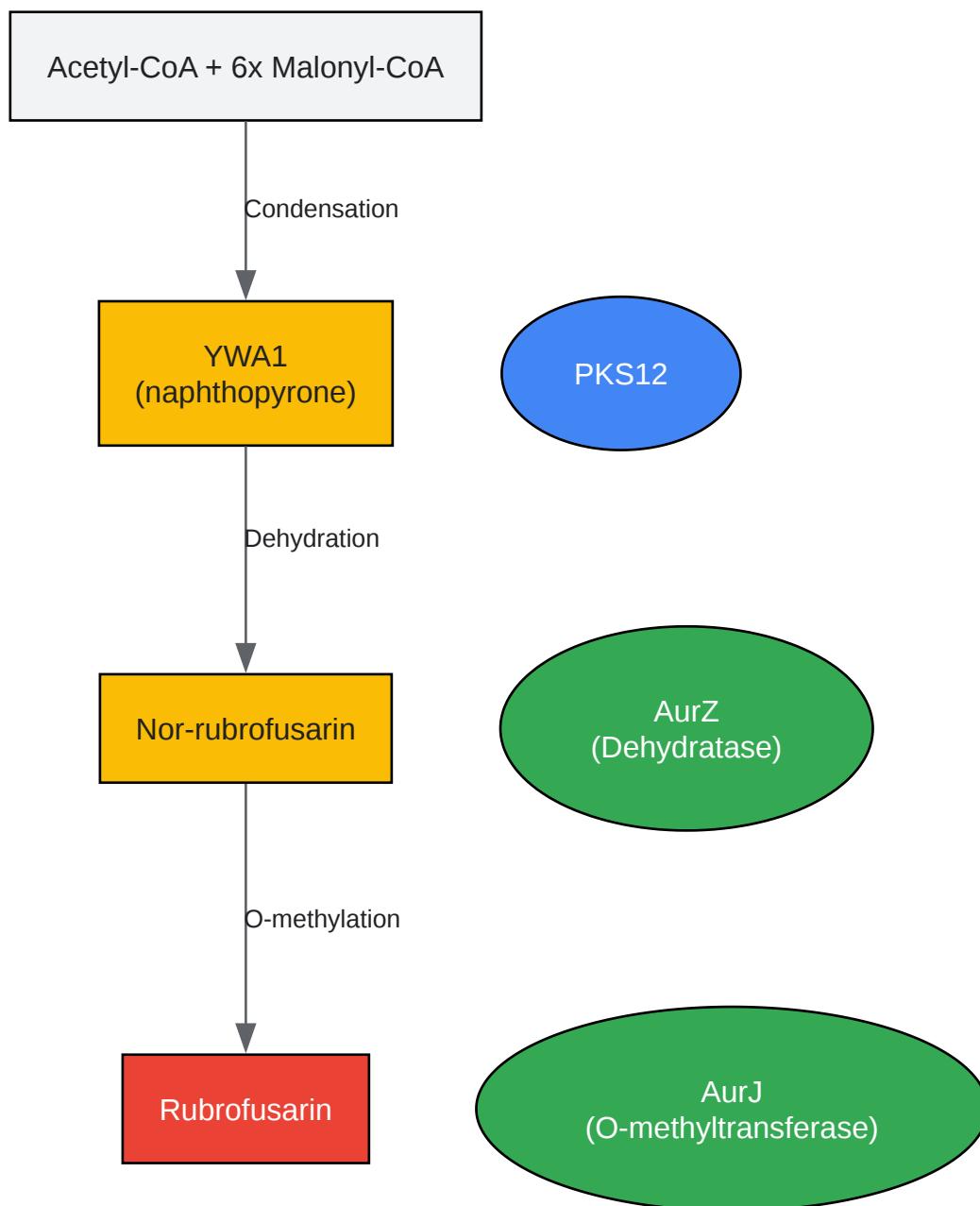
## Chemical Structure and Properties

**Rubrofusarin** is classified as a benzochromenone.<sup>[1]</sup> Its chemical structure is defined as 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one.<sup>[3]</sup> The molecule consists of a benzo[g]chromen-4-one core with two hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a methoxy group at position 8.<sup>[1][3]</sup>

Identifier	Value
IUPAC Name	5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[3]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>5</sub> [1][3]
Molecular Weight	272.25 g/mol [1][3]
CAS Number	3567-00-8[2][3]
Appearance	Orange needles[1]
Solubility	Soluble in dimethyl sulfoxide (DMSO)[1]
InChI	InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3[3]
SMILES	CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3)OC)O[4]

## Biosynthesis of Rubrofusarin

The biosynthesis of **Rubrofusarin** in fungi, particularly in *Fusarium graminearum*, is a well-studied polyketide pathway. The process begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules.[5] This initial step is catalyzed by the polyketide synthase 12 (PKS12), a type I iterative non-reducing polyketide synthase, to form the first stable intermediate, YWA1.[5] YWA1 is then dehydrated by the enzyme AurZ to produce nor-rubrofusarin.[5] The final step in the biosynthesis is the O-methylation of nor-rubrofusarin by the O-methyltransferase AurJ, yielding **Rubrofusarin**.[5][6]

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**Figure 1:** Biosynthetic pathway of **Rubrofusarin** in *Fusarium graminearum*.

## Biological Activity and Quantitative Data

**Rubrofusarin** has been shown to exhibit a range of biological activities, including anticancer and antibacterial effects.<sup>[2][7]</sup> One of its key mechanisms of action is the inhibition of human DNA topoisomerase II- $\alpha$ .<sup>[2]</sup>

## Enzyme Inhibition

Enzyme	IC <sub>50</sub> (µM)	Inhibition Mode	K <sub>i</sub> (µM)
Protein Tyrosine Phosphatase 1B (PTP1B)	16.95 ± 0.49	Mixed-competitive	K <sub>iC</sub> : 6.99, K <sub>iU</sub> : 18.31
Human Monoamine Oxidase A (hMAO-A)	0.17 - 11	Mixed-competitive	K <sub>iC</sub> : 4.92, K <sub>iU</sub> : 5.96

Table compiled from data in[8].

## Occurrence in Grains

**Rubrofusarin** is a known mycotoxin that can contaminate various agricultural commodities.

Grain	Concentration Range (µg/kg)	Limit of Detection (LOD) (µg/kg)
Maize	3.278 - 33.82	1.6
Rice	0.815 - 61.86	0.8
Wheat	7.362 - 47.24	5.3

Table compiled from data in[9][10].

## Experimental Protocols

### Analysis of Rubrofusarin in Grains by UHPLC/Q-Orbitrap MS

A validated method for the quantification of **Rubrofusarin** in grain samples utilizes ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (UHPLC/Q-Orbitrap MS).[9][10]

Instrumentation:

- UHPLC System: Dionex ultrahigh-performance chromatograph.[10]

- Mass Spectrometer: QExactive Q-Orbitrap MS with a heated electrospray ionization probe.  
[\[10\]](#)
- Column: Waters CORTECS UPLC C18 (100 mm × 2.1 mm, 1.6 µm).  
[\[10\]](#)

**Chromatographic Conditions:**

- Mobile Phase A: MilliQ water with 0.1% formic acid and 0.1% ammonium formate.  
[\[10\]](#)
- Mobile Phase B: HPLC-grade methanol with 0.1% formic acid and 0.1% ammonium formate.  
[\[10\]](#)
- Flow Rate: 0.3 mL/min.  
[\[10\]](#)
- Column Temperature: 40 °C.  
[\[10\]](#)
- Injection Volume: 2 µL.  
[\[10\]](#)
- Elution Gradient:
  - 0–2 min, 90% B
  - 2–3 min, 90–80% B
  - 3–4 min, 80–79% B
  - 4–5 min, 79–74% B
  - 5–7 min, 74% B
  - 7–10.5 min, 74–40% B
  - 10.5–16.5 min, 40–25% B
  - 16.5–17 min, 25–5% B
  - 17–20 min, 5% B
  - 20–21 min, 5–90% B

- 21–24 min, 90% B[10]

Mass Spectrometry Conditions:

- Mode: Full-scan MS or full-scan data-dependent MS2 (ddMS2) for quantitative or qualitative analysis, respectively.[10]
- Mass Accuracy Calibration: Performed weekly or when mass accuracy exceeded 1 ppm.[10]



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**Figure 2:** General workflow for the analysis of **Rubrofusarin** in grains.

## Conclusion

**Rubrofusarin** is a polyketide of significant interest due to its widespread occurrence as a fungal metabolite and its diverse biological activities. The well-elucidated chemical structure and biosynthetic pathway provide a solid foundation for further research into its pharmacological potential and for the development of strategies to control its presence in agricultural products. The advanced analytical methods, such as UHPLC/Q-Orbitrap MS, enable sensitive and accurate quantification, which is crucial for food safety and toxicological studies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of **Rubrofusarin**.

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